3-Amino-2-(4-methylphenylamino)benzoic acid
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Overview
Description
3-Amino-2-(4-methylphenylamino)benzoic acid is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 3-amino-2-(4-toluidino)benzoic acid . This compound is a derivative of benzoic acid and contains both amino and methylphenylamino functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylphenylamino)benzoic acid typically involves the reaction of 3-nitrobenzoic acid with 4-methylaniline under specific conditions. The nitro group is reduced to an amino group, and the resulting product is further purified . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis techniques to ensure high yield and purity. These methods often utilize commercially available acylation reagents, including benzoyl chloride, benzoic acid, and benzoic anhydride .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylphenylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction, and strong oxidizing agents such as potassium permanganate for oxidation . Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce fully reduced amines .
Scientific Research Applications
3-Amino-2-(4-methylphenylamino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylphenylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and methylphenylamino groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar in structure but lacks the methylphenylamino group.
N-(3-Amino-4-methylphenyl)benzamide: Contains a benzamide group instead of a carboxylic acid group.
Uniqueness
3-Amino-2-(4-methylphenylamino)benzoic acid is unique due to the presence of both amino and methylphenylamino groups, which confer distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-2-(4-methylanilino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBSDNXVFGONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587532 |
Source
|
Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116702-65-9 |
Source
|
Record name | 3-Amino-2-(4-methylanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-(4-methylphenylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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